1-(pyrrolidin-3-yl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBKRUMCUODGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyrrolidin 3 Yl 1h 1,2,4 Triazole and Its Analogues
Foundational Synthetic Routes to 1,2,4-Triazole (B32235) Scaffolds
The 1,2,4-triazole ring is a key structural motif in a multitude of biologically active compounds. benthamdirect.comnih.gov Its synthesis has been a subject of extensive research, leading to several reliable foundational routes. These methods typically involve the cyclization of precursors containing the necessary nitrogen and carbon atoms in a linear arrangement.
Common strategies for forming the 1,2,4-triazole core often begin with hydrazine (B178648) derivatives. rjptonline.orgnih.gov One classical approach involves the reaction of hydrazides with compounds containing a carbon-nitrogen triple bond or its equivalent. For instance, the cyclocondensation of hydrazinecarboximidamide (aminoguanidine) with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride, is a well-established method. urfu.ru
Another prevalent pathway is the reaction of hydrazines or hydrazides with isothiocyanates or carbon disulfide. For example, reacting a benzohydrazide (B10538) with carbon disulfide in the presence of ethanolic potassium hydroxide (B78521) yields a potassium dithiocarbazinate salt. This intermediate can then be cyclized by heating with hydrazine hydrate (B1144303) to afford the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold. rjptonline.org These foundational methods provide versatile entry points to the 1,2,4-triazole system, which can then be further modified or built upon to introduce substituents like the pyrrolidinyl group. researchgate.net
Advanced Strategies for Constructing Pyrrolidinyl 1,2,4-Triazoles
Connecting the pyrrolidine (B122466) ring to the 1,2,4-triazole core requires more specialized and advanced synthetic strategies. Research has focused on creating this linkage efficiently and with high selectivity. A notable synthesis for an analogue involves an epoxide ring-opening strategy. The synthesis of trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt begins with tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The epoxide ring of this starting material is opened, followed by methylation and deprotection steps to yield the desired pyrrolidinyl 1,2,4-triazole precursor. benthamdirect.comnih.gov This specific route highlights a targeted approach to creating the C-N bond between the two heterocyclic systems.
"Click Chemistry" Approaches for Triazole-Pyrrolidine Linkages
"Click chemistry" describes a class of reactions that are rapid, efficient, and highly selective. nih.govorganic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields 1,4-disubstituted 1,2,3-triazoles. frontiersin.org While the target molecule of this article is a 1,2,4-triazole, the principles of click chemistry are relevant for creating linkages between pyrrolidine and triazole scaffolds in general.
In the context of pyrrolidinyl triazoles, studies have demonstrated the synthesis of 1,2,3-triazole analogues through a 1,3-dipolar cycloaddition between an azidopyrrolidine and a terminal alkyne. rsc.orgnih.gov This reaction is a cornerstone of click chemistry, valued for its high yield, functional group tolerance, and mild reaction conditions. nih.govresearchgate.net The resulting triazole ring serves as a stable and rigid linker, connecting the pyrrolidine moiety to another part of the molecule. nih.gov This powerful tool in medicinal chemistry allows for the rapid assembly of complex molecular architectures from simpler building blocks. nih.govrsc.org
Organotrifluoroborate-Mediated Cross-Coupling Reactions
Organotrifluoroborate salts have emerged as stable and versatile alternatives to boronic acids in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govbohrium.com These salts are particularly useful for late-stage functionalization and creating diverse molecular libraries. rsc.orgnih.gov
A key strategy for synthesizing functionalized pyrrolidinyl 1,2,3-triazoles employs a triazolyl trifluoroborate intermediate. rsc.org This intermediate is formed via a 1,3-dipolar cycloaddition of ethynyl (B1212043) trifluoroborate with an azidopyrrolidine. rsc.org The resulting potassium 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-yl trifluoroborate can then undergo a Suzuki-Miyaura cross-coupling reaction with various aryl or heteroaryl halides. This two-step process allows for the divergent synthesis of a wide array of 1,4-disubstituted pyrrolidinyl triazoles with high yields. rsc.orgrsc.org This methodology showcases the power of combining cycloaddition reactions with robust cross-coupling techniques to achieve molecular diversity. nih.gov
| Reactants | Intermediate | Coupling Partner | Product | Reference |
| Ethynyl trifluoroborate, Azidopyrrolidine | Triazolyl trifluoroborate | Aryl/Heteroaryl Halide | 1,4-disubstituted pyrrolidinyl 1,2,3-triazole | rsc.org |
This table illustrates the general scheme for the organotrifluoroborate-mediated synthesis of pyrrolidinyl triazole analogues.
Microwave-Assisted Synthesis of Pyrrolidinyl 1,2,4-Triazoles
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpnrjournal.com This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-triazoles. organic-chemistry.org
The synthesis of 1,2,4-triazole derivatives can be achieved by reacting hydrazines with formamide (B127407) under microwave irradiation in the absence of a catalyst. organic-chemistry.org This approach is noted for its simplicity, efficiency, and excellent functional group tolerance. organic-chemistry.org For instance, the cyclization of dithiocarbazinate with hydrazine hydrate to form 1,2,4-triazole-3-thiol, a key precursor, can be performed under microwave conditions. rjptonline.org Subsequent reactions of this thiol with substituted benzaldehydes to form Schiff's bases are also efficiently promoted by microwave irradiation. rjptonline.org The application of microwaves offers a green and efficient alternative for the construction and functionalization of the pyrrolidinyl 1,2,4-triazole scaffold. nih.govnih.gov
| Method | Reaction Time | Yield | Key Advantages | Reference |
| Conventional Heating | 10 hours | Moderate | Standard laboratory setup | nih.gov |
| Microwave Irradiation | 8-15 minutes | High (e.g., 81%) | Reduced reaction time, increased efficiency, high yields | nih.govorganic-chemistry.org |
This table provides a comparative overview of conventional versus microwave-assisted synthesis for triazole derivatives.
Electrochemical Synthesis of Fused 1,2,4-Triazole Heterocycles
Electrochemical synthesis represents an environmentally friendly and powerful method for constructing complex organic molecules. rsc.org This technique avoids the need for chemical oxidants or metal catalysts by using electrical current to promote reactions. rsc.orgsioc-journal.cn
In the context of 1,2,4-triazoles, electrochemical methods have been developed for the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridines. rsc.orgrsc.org This is achieved through an intramolecular dehydrogenative C-N cross-coupling reaction under mild electrolytic conditions. rsc.org The process typically involves the condensation of a hydrazine derivative (e.g., 2-hydrazinopyridine) with an aldehyde to form a hydrazone, which then undergoes electrochemically promoted oxidative cyclization. rsc.orgnih.gov This atom- and step-economical approach is compatible with a wide range of functional groups and can be performed on a gram scale, highlighting its potential for efficient and sustainable synthesis of complex triazole-containing structures. rsc.orgrsc.org
Derivatization and Functionalization Strategies
Once the core 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold is synthesized, its derivatization allows for the exploration of structure-activity relationships and the generation of compound libraries. A key precursor for such derivatization is the trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt. benthamdirect.comnih.gov
Modification of the Pyrrolidine Core
Modifications of the pyrrolidine core are crucial for generating a diverse range of this compound analogues. These modifications can be introduced either by starting with a pre-functionalized pyrrolidine precursor or by derivatizing the pyrrolidine ring after the attachment of the 1,2,4-triazole moiety.
A key strategy involves the synthesis of a substituted pyrrolidine ring which is then elaborated to include the triazole. For instance, the synthesis of trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt has been reported, starting from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. benthamdirect.comnih.gov This method introduces a methoxy (B1213986) group at the 4-position of the pyrrolidine ring, showcasing a modification of the core structure. The synthetic sequence involves an epoxide ring-opening, followed by methylation under basic conditions and subsequent deprotection to yield the desired substituted pyrrolidinyl triazole precursor. benthamdirect.comnih.gov
The following table summarizes the N-substituted derivatives of trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole that have been synthesized. benthamdirect.comnih.gov
| R Group | Compound Type |
| Benzoyl | Amide |
| 4-Methylbenzoyl | Amide |
| 4-Methoxybenzoyl | Amide |
| 4-Chlorobenzoyl | Amide |
| 4-Fluorobenzoyl | Amide |
| 4-Nitrobenzoyl | Amide |
| 3,4-Dichlorobenzoyl | Amide |
| 2,4-Dichlorobenzoyl | Amide |
| Benzyl (B1604629) | Amine |
| 4-Methylbenzyl | Amine |
| 4-Methoxybenzyl | Amine |
| 4-Chlorobenzyl | Amine |
| 4-Fluorobenzyl | Amine |
| 4-Nitrobenzyl | Amine |
Substitution Patterns on the 1,2,4-Triazole Ring
Direct substitution on the 1,2,4-triazole ring of a pre-formed this compound scaffold is less commonly reported in the available literature. However, the general reactivity of N-substituted 1,2,4-triazoles suggests potential pathways for functionalization. The carbon atoms of the 1,2,4-triazole ring can be susceptible to deprotonation and subsequent reaction with electrophiles, particularly when activated by adjacent groups or under specific reaction conditions.
Strategies for the functionalization of 1,2,4-triazoles often involve metal-catalyzed cross-coupling reactions. Halogenated 1,2,4-triazoles can serve as precursors for the introduction of various substituents. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, have been applied to halogenated 1H-1,2,4-triazole nucleosides to introduce new carbon-carbon bonds. researchgate.net While not demonstrated specifically on this compound, this methodology could potentially be applied to a halogenated derivative of the compound.
Furthermore, direct C-H functionalization of N-alkyl-1,2,4-triazoles is an emerging area. Such reactions, if developed for the 1-(pyrrolidin-3-yl) scaffold, would provide a more atom-economical approach to introduce substituents onto the triazole ring. Selective zincation or magnesiation of N-alkyl 1,2,4-triazoles has been shown to enable subsequent functionalization at the C3 and C5 positions. acs.org
Synthesis of Pyrrolidinyl 1,2,4-Triazole Derivatives and Analogues
The synthesis of derivatives of this compound often involves a multi-step approach where the pyrrolidine and 1,2,4-triazole rings are constructed and linked. A notable example is the synthesis of trans-N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. benthamdirect.comnih.gov The key precursor, trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, is synthesized from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate through an epoxide ring-opening and subsequent methylation and deprotection steps. benthamdirect.comnih.gov This precursor is then used to generate a library of derivatives through N-acylation and N-alkylation of the pyrrolidine nitrogen. benthamdirect.comnih.gov
The following table provides an overview of the synthesized amide and amine derivatives of trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole.
| Derivative Type | R Group |
| Amide | Phenyl |
| Amide | 4-Methylphenyl |
| Amide | 4-Methoxyphenyl (B3050149) |
| Amide | 4-Chlorophenyl |
| Amide | 4-Fluorophenyl |
| Amide | 4-Nitrophenyl |
| Amide | 3,4-Dichlorophenyl |
| Amide | 2,4-Dichlorophenyl |
| Amine | Benzyl |
| Amine | 4-Methylbenzyl |
| Amine | 4-Methoxybenzyl |
| Amine | 4-Chlorobenzyl |
| Amine | 4-Fluorobenzyl |
| Amine | 4-Nitrobenzyl |
While the focus of this article is on 1,2,4-triazoles, it is worth noting that the synthesis of the isomeric 1-(pyrrolidin-3-yl)-1H-1,2,3-triazoles is also an active area of research. These are often prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), where a pyrrolidine azide (B81097) is reacted with a terminal alkyne. rsc.org
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. While no specific reports on the fully chemoenzymatic synthesis of this compound were identified, biocatalysis can be applied to the synthesis of key chiral precursors, particularly the pyrrolidine core.
Transaminases are enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacs.orgnih.govmbl.or.kr This approach has been successfully employed for the synthesis of 2-substituted pyrrolidines. nih.govacs.orgnih.govmbl.or.kr The process involves the use of a transaminase to convert an ω-chloroketone into a chiral amine, which then undergoes a spontaneous intramolecular cyclization to form the pyrrolidine ring with high enantiomeric excess. nih.govacs.orgnih.gov This method provides access to both enantiomers of the chiral pyrrolidine by selecting the appropriate (R)- or (S)-selective transaminase. nih.govacs.orgnih.govmbl.or.kr
Another biocatalytic approach for the construction of chiral pyrrolidines is through intramolecular C(sp³)–H amination catalyzed by engineered cytochrome P450 enzymes. nih.gov This method utilizes an organic azide as a precursor to generate a nitrene intermediate, which then undergoes an enzyme-catalyzed C-H insertion to form the pyrrolidine ring with good enantioselectivity. nih.gov
These biocatalytic methods for the synthesis of the chiral pyrrolidine ring could be integrated into a chemoenzymatic route for the synthesis of this compound. The enzymatically produced chiral pyrrolidine precursor could then be chemically converted to the final target molecule. To date, there are no specific reports of enzymatic methods for the formation of the 1,2,4-triazole ring from a pyrrolidine precursor or the direct enzymatic coupling of a pyrrolidine and a 1,2,4-triazole.
Structure Activity Relationship Sar Studies of Pyrrolidinyl 1,2,4 Triazole Derivatives
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of pyrrolidinyl 1,2,4-triazole (B32235) derivatives is highly sensitive to the nature, size, and position of various substituents. These modifications can be introduced on the pyrrolidine (B122466) ring, the 1,2,4-triazole ring, or on linkers connecting these two components to other pharmacophoric elements.
In a study focused on anti-inflammatory agents, a series of novel N-substituted-1,2,4-triazole-based derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. mdpi.com The investigation highlighted that the substituent at the 4-position of the 1,2,4-triazole ring plays a critical role in determining both potency and selectivity for COX-2 over COX-1. mdpi.com
Derivatives with a small methyl group at the 4-position of the triazole ring generally demonstrated the most promising COX inhibitory activity, with a notable preference for the COX-2 isoform. mdpi.com Conversely, the introduction of larger, more sterically demanding substituents, such as phenyl or 4-methoxyphenyl (B3050149) groups, led to a significant decrease or complete loss of biological activity. mdpi.com This suggests that the binding pocket of the target enzyme may have specific spatial constraints that accommodate smaller substituents more favorably.
The data below illustrates the impact of these substituent variations on COX inhibition.
| Compound ID | R (Substituent on Triazole N4) | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 4a | -CH₃ | >100 | 1.52±0.11 | >65.79 |
| 5a | -CH₃ | 14.89±1.52 | 0.59±0.04 | 25.24 |
| 6a | -CH₃ | >100 | 0.98±0.07 | >102.04 |
| 4b | -C₆H₅ | 18.55±1.99 | 2.11±0.15 | 8.79 |
| 5b | -C₆H₅ | >100 | >100 | - |
| 6b | -C₆H₅ | >100 | >100 | - |
| 4c | -C₆H₄-OCH₃ | >100 | 3.24±0.25 | >30.86 |
| 5c | -C₆H₄-OCH₃ | >100 | >100 | - |
| 6c | -C₆H₄-OCH₃ | >100 | >100 | - |
| Meloxicam (Reference) | - | 2.11±0.18 | 0.24±0.02 | 8.79 |
Data sourced from a study on N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone. mdpi.com
Conformational Analysis of the Pyrrolidine Moiety and its Influence on Ligand-Target Interactions
The pyrrolidine ring is a non-planar, five-membered saturated heterocycle that can adopt various puckered conformations. This conformational flexibility, often referred to as "pseudorotation," allows the substituents on the ring to be oriented in different spatial arrangements, which can profoundly impact how a molecule interacts with its biological target. bohrium.com The specific puckering of the pyrrolidine ring (e.g., envelope or twist conformations) determines the axial, pseudo-axial, equatorial, and pseudo-equatorial positioning of its substituents.
The stereochemistry and electronic properties of substituents on the pyrrolidine ring can influence and even lock the ring into a preferred conformation. This conformational restriction can be a key design element, as it pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a receptor. nih.gov For a molecule like 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole, the relative orientation of the triazole ring with respect to other potential pharmacophoric groups on the pyrrolidine is dictated by the ring's pucker. Molecular docking studies on conformationally restricted triazole derivatives have shown that specific spatial arrangements are necessary to achieve optimal hydrophobic and van der Waals interactions within the target's binding site. nih.gov
Positional Isomerism and its Pharmacological Implications within the Pyrrolidine-Triazole System
Positional isomerism within the pyrrolidine-triazole scaffold represents a critical aspect of SAR studies, yet it remains an area with limited direct comparative research. The point of attachment of the 1,2,4-triazole ring to the pyrrolidine nucleus—for example, at the 2-position versus the 3-position—can significantly alter the molecule's three-dimensional shape, polarity, and ability to engage with biological targets.
A this compound isomer places the triazole substituent on a carbon atom that is symmetrically positioned relative to the pyrrolidine nitrogen (in an unsubstituted ring), whereas a 1-(pyrrolidin-2-yl)-1H-1,2,4-triazole places it adjacent to the nitrogen. This difference has profound stereochemical implications. The 2-position is directly adjacent to a potential stereocenter (the nitrogen atom if substituted) and the alpha-carbon, which can influence the rotational freedom and preferred orientation of the triazole ring. In contrast, the 3-position offers a different vector for the triazole ring to project into the binding site of a target protein.
While direct pharmacological comparisons between these specific isomers are not extensively documented in the available literature, the principles of medicinal chemistry suggest that such a change would likely lead to different biological activity profiles. The choice of positional isomer is a key strategic decision in the rational design of new therapeutic agents, and further studies are needed to systematically evaluate the pharmacological consequences of this structural variation within the pyrrolidinyl-triazole framework.
Bioisosteric Replacements Involving the 1,2,4-Triazole Ring System
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and produces a similar biological response, is a cornerstone of medicinal chemistry. The 1,2,4-triazole ring is frequently employed as a bioisostere for other chemical groups, most notably the amide bond. acs.orgnih.gov Its rigid, planar structure, combined with its capacity to act as both a hydrogen bond donor and acceptor, allows it to mimic the key interactions of an amide linkage while often conferring improved metabolic stability. acs.org
In the context of pyrrolidine-containing compounds, the 1,2,4-triazole ring can be a critical pharmacophoric element. The importance of this specific heterocycle has been demonstrated in studies where it was replaced with other five-membered ring systems. For example, in a series of potential kinase inhibitors, the replacement of a 1,2,4-triazole with other heterocycles such as oxadiazole, thiazole, thiadiazole, or tetrazole resulted in compounds that were only weakly active or completely inactive. acs.org This finding underscores that while these rings may share some structural similarities, the unique electronic and hydrogen bonding characteristics of the 1,2,4-triazole were essential for potent biological activity in that specific context. acs.org
Furthermore, the 1,2,3-triazole has been investigated as a bioisosteric replacement for the 1,2,4-triazole, as demonstrated in the development of analogs of the antiviral drug ribavirin. unimore.it Such studies are vital for understanding the precise structural and electronic requirements for optimal ligand-target interactions.
Rational Design Principles for Enhanced Target Engagement
The rational design of novel pyrrolidinyl 1,2,4-triazole derivatives leverages the structural and chemical insights gained from SAR studies to create molecules with improved potency, selectivity, and pharmacokinetic properties. Several key principles guide this process.
One common strategy is the hybridization of known pharmacophores. This involves linking the pyrrolidinyl-1,2,4-triazole scaffold to another molecular fragment known to have affinity for a particular target. The triazole ring often serves as a stable and effective linker that correctly orients the different pharmacophoric elements for optimal interaction with the target. nih.gov
Another principle is structure-based design, which often draws inspiration from existing drugs. For instance, the design of new anticancer agents has been based on the chemical structures of known aromatase inhibitors like Letrozole and Anastrozole, which themselves feature a 1,2,4-triazole ring. nih.govresearchgate.net By incorporating the triazole moiety, which is known to coordinate with the heme iron in cytochrome P450 enzymes, and combining it with other structural features like phenyl rings and carbonyl groups for hydrogen bonding, researchers aim to create novel compounds with high affinity for the enzyme's active site. nih.gov
Finally, computational tools such as molecular docking are integral to the rational design process. These methods allow for the visualization of how a designed molecule might bind to its target protein, helping to predict and rationalize the effects of structural modifications. nih.govnih.gov This in silico analysis can guide the selection of substituents and isomers that are most likely to result in enhanced target engagement and biological activity.
Mechanistic Investigations of Biological Interactions of 1 Pyrrolidin 3 Yl 1h 1,2,4 Triazole Analogues
Elucidation of Molecular Mechanisms of Action
The biological effects of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole analogues are dictated by their interactions with specific enzymes and their ability to modulate critical cellular pathways. Research into these mechanisms provides a foundational understanding of their therapeutic potential.
Analogues of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various disease states.
Cytochrome P450 Enzymes: The metabolic stability of a compound is a critical factor in its development as a therapeutic agent, and interactions with cytochrome P450 (CYP) enzymes are central to this assessment. Studies on pyrrolidinyl triazole isomers have indicated that this class of compounds can be designed to have minimal impact on CYP activity. For instance, a series of pyrrolidinyl 1,2,3-triazoles were developed as blockers of the mitochondrial permeability transition pore (mPTP), where potent analogues demonstrated excellent stability against CYP enzymes. nih.govmdpi.com Specifically, select derivatives showed low inhibitory activity against a panel of CYP isozymes, suggesting a reduced risk of drug-drug interactions mediated by this pathway. nih.gov This metabolic resilience is a favorable property, suggesting the scaffold does not significantly inhibit these crucial drug-metabolizing enzymes.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. This enzyme introduces negative supercoils into DNA, an essential process for DNA replication and transcription. The 1,2,4-triazole (B32235) ring is a component of various compounds designed to inhibit this enzyme. Molecular docking studies have been performed to predict the binding of pyrrolidinyl-triazole derivatives to the active site of DNA gyrase, suggesting that these compounds can form favorable interactions within the ATP-binding site of the GyrB subunit. researchgate.net This indicates a potential mechanism of action for antibacterial activity through the disruption of bacterial DNA topology.
Lanosterol (B1674476) 14-alpha Demethylase: The 1,2,4-triazole moiety is the cornerstone of the azole class of antifungal agents, which act by inhibiting lanosterol 14-alpha demethylase (also known as CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The mechanism of inhibition involves the nitrogen atom at the 4-position of the triazole ring coordinating with the heme iron atom in the enzyme's active site. nih.gov This interaction prevents the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane integrity and inhibits fungal growth. Molecular docking studies of pyrrolidinyl 1,2,3-triazole derivatives have supported this mechanism, showing promising binding interactions with the active site of lanosterol 14-alpha demethylase. researchgate.net
Cathepsins: Cathepsins are a family of proteases involved in various physiological processes, and their dysregulation is linked to diseases such as cancer and autoimmune disorders. While various triazole-containing compounds have been explored as inhibitors of cathepsins, particularly cathepsin S and B, specific data on analogues featuring the this compound scaffold are not extensively documented in the available literature. ijcrcps.comresearchgate.net The general strategy involves designing triazole-based structures that can interact with the active site of these cysteine proteases. researchgate.net
Pregnane (B1235032) X Receptor (PXR): The pregnane X receptor is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. nih.gov Modulating PXR activity can be a strategy to mitigate adverse drug-drug interactions. While some substituted 1,2,3-triazole analogues have been investigated as PXR antagonists, there is a lack of specific research on the interaction of this compound derivatives with this receptor. google.com
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. The 1,2,4-triazole scaffold has been incorporated into various molecules designed as EGFR inhibitors. researchgate.netacs.org These compounds typically function by competing with ATP for the kinase domain's binding site. However, research specifically detailing the EGFR inhibitory activity of analogues of this compound is limited.
Beyond direct enzyme inhibition, these analogues can exert their effects by modulating complex cellular signaling cascades and processes.
Mitochondrial Permeability Transition Pore (mPTP) Modulation: The mPTP is a channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. researchgate.net Consequently, mPTP blockers are being investigated for treating neurodegenerative diseases. A significant finding in this area is the development of pyrrolidinyl 1,2,3-triazoles as potent mPTP blockers. nih.govmdpi.comresearchgate.net In cell-based assays, these compounds were shown to inhibit amyloid beta-induced mPTP opening, thereby restoring mitochondrial membrane potential. nih.gov
Table 1: Inhibitory Activity of Pyrrolidinyl Triazole Analogues on mPTP Opening This table is based on data for 1,2,3-triazole analogues.
| Compound ID | Structure Modification | Inhibition of mPTP Opening (% Increase in Green/Red Ratio) |
|---|---|---|
| 2ag | 4-Fluorobenzoyl group | < 40% |
| 2aj | 4-Fluorobenzenesulfonyl group | < 40% |
| Oxime 1 | Parent Oxime Compound | > 40% |
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov The 1,2,4-triazole ring is a core component of several classes of tubulin polymerization inhibitors. ijcrcps.com These agents typically bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. bohrium.com While direct studies on this compound are scarce, related structures combining triazoles with other moieties have shown potent anti-mitotic activity. bohrium.comrsc.org Furthermore, separate studies have investigated 1-(diarylmethyl)pyrrolidines as potential microtubule-targeting agents. bohrium.com
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Analogues containing the 1,2,4-triazole scaffold have been shown to induce apoptosis in cancer cells. nih.gov This is often a downstream consequence of their primary mechanism of action, such as the inhibition of tubulin polymerization or the disruption of critical signaling pathways, leading to the activation of the apoptotic cascade. bohrium.commdpi.com
Signal Transduction Pathways: Analogues of 1,2,4-triazole can interfere with signal transduction pathways that regulate cell survival and proliferation. One notable example is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers. Specific 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent FAK inhibitors. nih.gov Inhibition of FAK phosphorylation subsequently downregulates pro-survival pathways, including PI3K/Akt, JNK, and STAT3, leading to cell cycle arrest and apoptosis. nih.gov
Table 2: FAK Inhibitory Activity of 5-Pyridinyl-1,2,4-triazole Derivatives
| Compound ID | FAK Inhibitory IC50 (nM) | Antiproliferative IC50 (μM) in HepG2 cells |
|---|---|---|
| 3c | Not Reported | 4.83 |
| 3d | 18.10 | 2.88 |
| GSK-2256098 (Reference) | 22.14 | Not Reported |
Target Identification and Validation Strategies
Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For analogues of this compound, a combination of computational and experimental approaches is employed. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, often serves as the initial step to identify biological activity. For example, antimycobacterial activity was identified through whole-cell screening.
Once a desired phenotype is observed, target deconvolution strategies are implemented. A common approach is the selection and analysis of resistant mutants. By identifying the genetic mutations that confer resistance to a compound, the protein target can often be inferred. Another strategy involves activity-based assays against known targets. For instance, in the discovery of mPTP blockers, a cell-based JC-1 assay was used to directly measure the effect of the compounds on mitochondrial membrane potential, thus validating their on-target activity. nih.gov
Analysis of Binding Interactions and Allosteric Modulation
Understanding how a ligand binds to its target at the atomic level is essential for mechanism elucidation and further optimization. Molecular docking is a widely used computational tool to predict and analyze these interactions.
Docking studies performed on various triazole analogues have revealed common binding motifs. For inhibitors of lanosterol 14-alpha demethylase, the key interaction is the coordination of a triazole nitrogen to the heme iron atom within the active site. nih.gov For other enzymes, binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, docking studies of 1,2,4-triazole derivatives in the active site of aromatase and tubulin have shown that the triazole ring can form hydrogen bonds, while other parts of the molecule engage in hydrophobic interactions with key amino acid residues. ijcrcps.com Similarly, docking of pyrrolidinyl-triazole derivatives into the active sites of DNA gyrase and lanosterol 14-alpha demethylase envisioned promising binding interactions, highlighting the potential of this scaffold. researchgate.net There is currently no specific information available from the searched results regarding allosteric modulation by this class of compounds.
Computational Approaches in Pyrrolidinyl 1,2,4 Triazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level.
Molecular Docking and Scoring for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our triazole derivative) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. The process involves sampling many possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the ligand-receptor complex over time, MD can assess the stability of the docked pose, reveal key dynamic interactions, and provide a more accurate estimation of binding free energy. It accounts for the flexibility of both the protein and the ligand, offering deeper insights into the binding mechanism.
In Silico Prediction of Biological Activity and ADMET Properties
Computational tools can be used to forecast a molecule's likely biological effects and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with known biological activities or properties. For 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole, such models could predict its potential therapeutic applications or liabilities early in the discovery process.
Virtual Screening and Library Design for Novel Pyrrolidinyl 1,2,4-Triazole (B32235) Leads
Virtual screening involves computationally searching large libraries of chemical compounds to identify those most likely to bind to a specific drug target. If this compound were identified as a hit compound, its structure could be used as a template to design a focused library of related analogs. This library could then be screened in silico to identify derivatives with potentially improved potency, selectivity, or ADMET properties, thus accelerating the lead optimization process.
Future Directions and Emerging Research Avenues for 1 Pyrrolidin 3 Yl 1h 1,2,4 Triazole
Exploration of Unconventional Synthetic Methodologies
While traditional synthetic routes have been established, the future lies in developing more efficient, sustainable, and versatile methods for creating libraries of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole analogs. Unconventional methodologies are poised to play a pivotal role in this evolution.
Flow Chemistry: The transition from batch processing to continuous flow synthesis represents a significant advancement. africacommons.netmdpi.com Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced safety when handling hazardous intermediates, and improved reproducibility. africacommons.net For the synthesis of pyrrolidine (B122466) derivatives and triazole rings, flow reactors can facilitate rapid optimization and the automated generation of large compound libraries for screening. researchgate.netrsc.org
Photoredox and Electrochemical Catalysis: These modern synthetic tools enable unique chemical transformations under mild conditions. rsc.org Photoredox catalysis, which uses visible light to initiate reactions, can be employed for late-stage functionalization of the scaffold, allowing for the introduction of diverse substituents that are inaccessible through traditional means. mdpi.comresearchgate.net Similarly, electrochemistry offers a green and efficient alternative for constructing the core heterocyclic rings. researchgate.net
Advanced SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
To rationally design next-generation analogs with improved potency and selectivity, a deeper and more quantitative understanding of the structure-activity relationship (SAR) is essential.
Advanced SAR Studies: Future efforts will move beyond simple analog synthesis. The creation of conformationally restricted derivatives will provide critical insights into the bioactive conformation of the molecule when bound to its biological target. Techniques like strategic fluorination or the introduction of rigid linkers can help to map key binding interactions and guide the design of more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. kashanu.ac.ir By developing robust 3D-QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts and reducing the costs associated with synthesizing and testing less promising molecules. nih.govnih.govnanobioletters.com The integration of machine learning and artificial intelligence into QSAR modeling is expected to further refine these predictive capabilities. mdpi.com
| Modeling Technique | Application in Pyrrolidinyl-Triazole Research | Potential Impact |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | To correlate the 3D structural features of analogs with their biological activity, identifying key steric and electrostatic fields. nih.govnanobioletters.com | Guides the rational design of more potent and selective compounds by highlighting favorable and unfavorable regions for substitution. |
| Pharmacophore Modeling | To identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for target binding. nih.gov | Facilitates virtual screening of large compound databases to find novel scaffolds and aids in scaffold hopping to develop new intellectual property. |
| Machine Learning & AI | To develop predictive models for biological activity, absorption, distribution, metabolism, excretion (ADME), and toxicity properties. mdpi.com | Accelerates lead optimization by enabling in silico prediction of a compound's overall suitability as a drug candidate, reducing late-stage failures. |
Identification of Novel Pharmacological Targets and Therapeutic Applications
The 1,2,4-triazole (B32235) nucleus is a component of drugs with a wide array of pharmacological activities, including antifungal, anticancer, and anticonvulsant properties. nih.govmdpi.comresearchgate.net Future research should aim to broaden the therapeutic scope of the this compound scaffold by exploring novel biological targets.
New Target Classes: The unique three-dimensional structure of this scaffold makes it an attractive candidate for targeting challenging classes of proteins, such as protein-protein interactions (PPIs). Inhibiting PPIs is a burgeoning area of drug discovery that holds promise for various diseases, including cancer.
Phenotypic Screening: Rather than targeting a specific enzyme or receptor, phenotypic screening assesses a compound's effect on cell behavior or a disease model. lookchem.com This approach can uncover unexpected therapeutic activities and identify novel mechanisms of action. Screening libraries of pyrrolidinyl-triazole derivatives in phenotypic assays related to neurodegenerative diseases, metabolic disorders, or rare genetic diseases could reveal previously unknown applications. For instance, related scaffolds have already shown potential as mitochondrial permeability transition pore (mPTP) blockers, suggesting a possible role in neuroprotection. nih.gov
Integration of High-Throughput Screening and Omics Technologies
To accelerate the pace of drug discovery, modern screening and analytical methods must be fully leveraged.
High-Throughput Screening (HTS): HTS allows for the rapid automated testing of tens of thousands of compounds against a specific biological target or in a cellular assay. rsc.org By synthesizing a diverse library of this compound derivatives, HTS can be used to quickly identify "hit" compounds that warrant further investigation. chemrxiv.org This approach is far more efficient than traditional, low-throughput screening methods.
Omics Technologies: Once active compounds are identified, "omics" technologies (proteomics, transcriptomics, metabolomics) can provide a comprehensive, systems-level understanding of their biological effects. For example, treating cells with a lead compound and analyzing changes in protein (proteomics) or gene expression (transcriptomics) can help elucidate its mechanism of action, identify its primary target, and reveal potential off-target effects early in the discovery process.
Development of Next-Generation Pyrrolidinyl 1,2,4-Triazole Scaffolds with Tunable Properties
The core this compound structure serves as a launchpad for more complex and highly functionalized therapeutic agents.
Hybrid Molecules and Conjugates: A promising strategy involves creating hybrid molecules that combine the pyrrolidinyl-triazole scaffold with other known pharmacophores. nih.govnih.gov This approach can lead to compounds with dual or synergistic activity, potentially targeting multiple pathways involved in a disease. The triazole ring is particularly well-suited as a stable linker for connecting different molecular fragments.
Covalent Inhibitors: While most drugs bind to their targets reversibly, covalent inhibitors form a permanent bond, which can lead to enhanced potency and a longer duration of action. Future designs could incorporate a mildly reactive functional group (a "warhead") onto the scaffold that can form a covalent bond with a specific amino acid residue in the target protein.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs represent a revolutionary approach in drug discovery. These bifunctional molecules are designed to bind to a target protein and an E3 ubiquitin ligase simultaneously, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery. The this compound scaffold could be developed into a versatile ligand for a protein of interest, forming one end of a novel PROTAC molecule.
Q & A
Q. What are the common synthetic routes for 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-aryl-2-oxobut-3-ethanoate .
- Step 2: Cyclization with hydrazine hydrate to generate pyrazole esters (e.g., ethyl 5-arylpyrazole-3-carboxylate) .
- Step 3: Conversion to triazole-thiol intermediates via reaction with thiourea or aminoguanidine .
- Step 4: Final functionalization using acyl chlorides or carboxylic acids in phosphorus oxychloride to yield triazole-thiadiazole hybrids . Key Optimization: Reaction temperature (50–80°C) and solvent polarity (toluene/ethanol mixtures) critically affect yields (40–70%) .
Q. Which spectroscopic methods confirm the structure of this compound derivatives?
Methodological Answer:
- 1H NMR: Identifies substituent positions via coupling patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; pyrrolidinyl protons as multiplet at δ 2.5–3.5 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹) .
- Elemental Analysis: Validates stoichiometry (C, H, N, S within ±0.4% of theoretical values) .
- HPLC: Assesses purity (>95% for biologically active compounds) using C18 columns and acetonitrile/water gradients .
Q. How is the purity of synthesized this compound derivatives assessed?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, acetonitrile/water (70:30) at 1 mL/min flow rate resolves triazole-thiadiazole hybrids .
- Melting Point Analysis: Sharp melting points (±2°C) indicate homogeneity .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₅H₁₇Cl₂N₃O₂ at m/z 342.221) .
Advanced Questions
Q. What strategies optimize reaction yields in synthesizing pyrrolidinyl-triazole hybrids?
Methodological Answer:
- Catalyst Screening: Copper(I) iodide or Pd/C enhances cycloaddition efficiency in click chemistry (e.g., triazole formation from azides and alkynes) .
- Microwave Assistance: Reduces reaction time (e.g., from 16 hours to 30 minutes) for hydrazine-mediated cyclization .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
Q. How does molecular docking predict the biological activity of pyrrolidinyl-triazole derivatives?
Methodological Answer:
- Target Selection: Enzymes like 14α-demethylase (PDB: 3LD6) or COX-2 (PDB: 5KIR) are modeled using AutoDock Vina .
- Docking Parameters: Grid boxes centered on active sites (e.g., 20 ų for 3LD6) with Lamarckian genetic algorithms .
- Validation: Binding energy thresholds (≤ −7.0 kcal/mol) correlate with antifungal or anti-inflammatory activity .
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Biological Activity |
|---|---|---|---|
| Triazole-thiadiazole | 14α-demethylase | −8.2 | Antifungal |
| 5-Aryl-triazole | COX-2 | −7.5 | Anti-inflammatory |
Q. How are discrepancies in biological activity data resolved among structurally similar triazole derivatives?
Methodological Answer:
- SAR Analysis: Systematic variation of substituents (e.g., 4-methoxyphenyl vs. 2,4-dichlorophenyl) identifies critical pharmacophores. For example, electron-withdrawing groups enhance COX-2 selectivity .
- Enzymatic Assays: Dose-response curves (IC₅₀ values) differentiate potent inhibitors (e.g., IC₅₀ = 0.8 µM for COX-2 vs. >10 µM for COX-1) .
- Statistical Validation: ANOVA or Tukey’s test confirms significance (p < 0.05) in activity differences .
Q. What approaches design structure-activity relationship (SAR) studies for pyrrolidinyl-triazole compounds?
Methodological Answer:
- Scaffold Modification: Introduce substituents at triazole N1 or pyrrolidinyl C3 positions to probe steric/electronic effects .
- Bioisosteric Replacement: Replace sulfur with oxygen in thiadiazole hybrids to assess metabolic stability .
- 3D-QSAR Models: CoMFA or CoMSIA maps electrostatic/hydrophobic fields to predict activity .
Q. Which solvent systems influence the physicochemical properties of pyrrolidinyl-triazole compounds?
Methodological Answer:
- pKa Determination: Use UV-Vis titration in 47 solvents (e.g., water, DMSO) to correlate solvent polarity (ET₃₀) with protonation states .
- Solubility Screening: Ternary mixtures (ethanol/water/glycerol) optimize solubility for in vivo studies .
| Solvent | ET₃₀ (kcal/mol) | pKa |
|---|---|---|
| Water | 63.1 | 3.2 |
| DMSO | 45.1 | 4.8 |
| Ethanol | 51.9 | 4.1 |
Q. How is target engagement validated for triazole derivatives in enzymatic assays?
Methodological Answer:
- Kinetic Studies: Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence Quenching: Monitor tryptophan residue changes in 14α-demethylase upon inhibitor binding .
- X-ray Crystallography: Resolve co-crystal structures (e.g., 2.1 Å resolution) to confirm binding modes .
Q. What methods evaluate the metabolic stability of pyrrolidinyl-triazole derivatives?
Methodological Answer:
- Microsomal Incubations: Rat liver microsomes (RLM) with NADPH cofactor quantify half-life (t₁/₂) via LC-MS .
- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) assess isoform-specific interactions .
- Plasma Stability: Incubate compounds in human plasma (37°C, 24 hours) and measure degradation by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
